N-Isobutylmethanesulfonamide
Overview
Description
N-Isobutylmethanesulfonamide is an organic compound with the molecular formula C5H13NO2S. It is a member of the sulfonamide family, which is characterized by the presence of a sulfonamide functional group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isobutylmethanesulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfonamide bond . The reaction conditions typically include a controlled temperature and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where thiols and amines are reacted under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-Isobutylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Isobutylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Isobutylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme, thereby blocking its function. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit enzymes involved in folic acid synthesis .
Comparison with Similar Compounds
- N-Butylmethanesulfonamide
- N-Methylmethanesulfonamide
- N-Ethylmethanesulfonamide
Comparison: N-Isobutylmethanesulfonamide is unique due to its specific isobutyl group, which can influence its chemical properties and reactivity. Compared to N-Butylmethanesulfonamide, the isobutyl group provides steric hindrance, potentially affecting the compound’s interaction with enzymes and other molecules. This uniqueness makes this compound a valuable compound for specific applications where such steric effects are desired .
Properties
IUPAC Name |
N-(2-methylpropyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2)4-6-9(3,7)8/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGDRQUFMJRVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404131 | |
Record name | N-ISOBUTYLMETHANESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133171-80-9 | |
Record name | N-ISOBUTYLMETHANESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-methylpropyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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